molecular formula C12H12O2 B2497986 (1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2309431-43-2

(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No. B2497986
CAS RN: 2309431-43-2
M. Wt: 188.226
InChI Key: VHFULZHJFFLFMA-JBLDHEPKSA-N
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Description

Synthesis Analysis

The synthesis of bicyclic compounds, including derivatives similar to (1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid, often involves intricate processes that aim to efficiently construct the bicyclic framework. For instance, the synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives demonstrates an efficient method starting from [1.1.1]propellane, showcasing the complexity and precision needed in synthesizing rigid bicyclic structures (Pätzel et al., 2004).

Molecular Structure Analysis

The molecular structure of bicyclic compounds is crucial for their chemical behavior and properties. X-ray crystallography studies, such as those on (3,3′,4,4′-tetramethyl-1,1′-diphosphaferrocen-2-yl) carboxylic acid, provide detailed insights into the conformations and structural intricacies of bicyclic systems, including bond lengths, angles, and stereochemistry, which are essential for understanding the compound's reactivity and interactions (Sieroń et al., 1998).

Chemical Reactions and Properties

Bicyclic compounds undergo various chemical reactions that highlight their reactivity and potential for functionalization. The formation of a 1-bicyclo[1.1.1]pentyl anion and the experimental determination of acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane exemplify the unique reactivity patterns and the influence of the bicyclic structure on the compound's chemical properties (Reed et al., 2002).

Physical Properties Analysis

The physical properties of bicyclic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Studies on related bicyclic compounds provide insights into how the bicyclic framework affects these properties, contributing to a deeper understanding of the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of (1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid, such as acidity, basicity, and reactivity towards various reagents, are crucial for its application in synthesis and other chemical processes. For instance, the study on substituent effects on the acidity of weak acids within bicyclic compounds offers valuable information on how structural variations can influence the acidity and reactivity of such compounds (Wiberg, 2002).

Scientific Research Applications

Substituent Effects on Acidity

  • Acidities of Derivatives: Research by Wiberg et al. (2002) investigated the acidities of various substituted bicyclopentane-1-carboxylic acids, including those similar to the target compound, revealing insights into the electron density and substituent effects on acidity (Wiberg, 2002).

Structural and Conformational Studies

  • Crystal Structure Analysis: Luger et al. (2000) conducted a study on the N-Boc-protected derivative of a similar compound, detailing its crystal structure and the interbridgehead distance in the bicyclopentane cage, which is crucial for understanding the physical properties (Luger, Weber, Szeimies & Patzel, 2000).
  • Bridgehead-Bridgehead Interactions: Adcock et al. (1999) examined the properties of 3-halo-substituted bicyclopentane-1-carboxylic acids, providing insights into electronic effects and reactivity influenced by the bicyclopentane ring system (Adcock et al., 1999).

Synthesis and Incorporation into Peptides

  • Efficient Synthesis Techniques: Pätzel et al. (2004) developed an efficient synthesis of derivatives of 3-aminobicyclopentane-1-carboxylic acid, demonstrating their incorporation into linear and cyclic peptides, which has implications for drug design and bioactive compound synthesis (Pätzel et al., 2004).

Applications in Organic Chemistry

  • NMR Spectra Analysis: Block et al. (1972) explored the NMR spectra of isomeric diphenylbicyclopentanes, providing valuable data for understanding the molecular structure and behavior of such compounds (Block, Orf & Winter, 1972).

properties

IUPAC Name

(1S,3R,4S)-3-phenylbicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-11(14)12-6-9(10(12)7-12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFULZHJFFLFMA-JBLDHEPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C1(C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]2[C@@]1(C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid

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